molecular formula C18H23N3O2S B6564727 N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 921801-61-8

N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B6564727
CAS RN: 921801-61-8
M. Wt: 345.5 g/mol
InChI Key: CILZIHJMIVASSM-UHFFFAOYSA-N
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Description

“N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide” is a compound with a molecular formula of C18H17N3O3S and a molecular weight of 355.41. It belongs to the class of organic compounds known as thiazolecarboxamides . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The compound’s solubility, melting point, and boiling point can also be determined experimentally.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide serves as an organoboron reagent in this process. Its environmentally benign nature and rapid transmetalation with palladium complexes contribute to its broad application .

Biological Activities of Thiazole Derivatives

Thiazole-containing compounds exhibit diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral properties. While the specific biological effects of our compound may vary, exploring its potential in these areas is promising .

Photosensitizers and Liquid Crystals

Thiazole derivatives have utility in photosensitizers and liquid crystals. Their unique electronic properties make them suitable for these applications. Investigating the behavior of our compound in these contexts could yield interesting results .

Metal Complexing Agents and Catalysts

Thiazoles can act as metal complexing agents. Our compound’s structure suggests potential for coordinating with metal ions. Additionally, it may serve as a catalyst in specific reactions, contributing to synthetic pathways .

Sunscreen and Pigments

The thiazole moiety has been explored in sunscreens due to its UV-absorbing properties. Furthermore, it can be incorporated into pigments, providing coloration in various materials .

Anti-atherosclerotic Agents

While not directly studied for this purpose, compounds with similar structures have been investigated as anti-atherosclerotic agents. Further research could explore whether our compound exhibits similar effects .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its mechanism of action. Given the wide range of biological activities exhibited by thiazoles , this compound could potentially be a valuable scaffold for the development of new therapeutic agents.

properties

IUPAC Name

N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-7-12(2)14(8-11)20-15(22)9-13-10-24-17(19-13)21-16(23)18(3,4)5/h6-8,10H,9H2,1-5H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILZIHJMIVASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

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